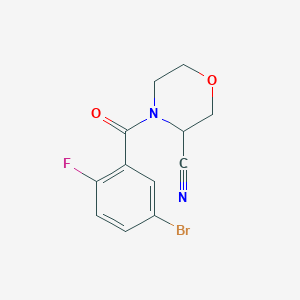
4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile is a chemical compound with the molecular formula C12H10BrFN2O2 It is a derivative of morpholine, a heterocyclic amine, and contains both bromine and fluorine atoms, which contribute to its unique chemical properties
準備方法
The synthesis of 4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination and Fluorination: The initial step involves the bromination and fluorination of a benzoyl precursor to introduce the bromine and fluorine atoms at specific positions on the benzene ring.
Morpholine Introduction: The brominated and fluorinated benzoyl compound is then reacted with morpholine to form the morpholine derivative.
Carbonitrile Formation:
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反応の分析
4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the functional groups present.
Coupling Reactions: The presence of the carbonitrile group allows for coupling reactions with other compounds, forming new carbon-carbon or carbon-nitrogen bonds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, as well as the morpholine and carbonitrile groups, contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
4-(5-Bromo-2-fluorobenzoyl)morpholine-3-carbonitrile can be compared with other similar compounds, such as:
4-(3-Bromo-4-fluorobenzoyl)morpholine: This compound has a similar structure but with different positions of the bromine and fluorine atoms, which can affect its chemical properties and reactivity.
4-(5-Bromo-2-fluorobenzoyl)morpholine: This compound lacks the carbonitrile group, which can influence its applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
特性
IUPAC Name |
4-(5-bromo-2-fluorobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2/c13-8-1-2-11(14)10(5-8)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOSBOHMKVVEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=CC(=C2)Br)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













